4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that features both imidazole and pyridine rings
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit kinases , which are enzymes that modify other proteins by chemically adding phosphate groups. This process, known as phosphorylation, can activate or deactivate many protein targets, ultimately leading to changes in cell behavior.
Mode of Action
It’s known that similar compounds can influence the activity of their targets through various mechanisms, such as inhibiting enzyme activity . The compound may bind to its target, altering its shape or function, and thus influencing the biochemical pathways in which the target is involved.
Biochemical Pathways
Given that similar compounds have been found to inhibit kinases , it’s likely that this compound could influence pathways involving protein phosphorylation. This could have downstream effects on a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Result of Action
The inhibition of kinases by similar compounds can lead to a variety of cellular responses, depending on the specific kinase and pathway involved . For example, it could lead to the inhibition of cell growth or induction of cell death in certain cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable diamine with a diketone or an aldehyde under acidic or basic conditions.
Cyclization to Form the Pyridine Ring: The intermediate product from the first step undergoes cyclization with a suitable reagent, such as a halogenated compound, under high temperature and pressure.
Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution using methanol and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole or pyridine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions, often requiring catalysts or specific solvents.
Major Products
Oxidation: Products include 4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxaldehyde or the corresponding carboxylic acid.
Reduction: Products include partially or fully reduced derivatives of the original compound.
Substitution: Products vary depending on the substituent introduced, such as halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, 4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid may exhibit activity against certain biological targets, making it a candidate for drug development. Its interactions with enzymes and receptors are of particular interest.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also serve as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxy-phenyl)-1H-imidazole-5-carboxylic acid
- 4-(4-Methoxy-phenyl)-pyridine-3-carboxylic acid
- 4-(4-Methoxy-phenyl)-tetrahydro-1H-pyridine-6-carboxylic acid
Uniqueness
Compared to these similar compounds, 4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is unique due to the presence of both imidazole and pyridine rings in its structure. This dual-ring system may confer distinct chemical and biological properties, such as enhanced binding affinity to certain targets or increased stability under physiological conditions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-9-4-2-8(3-5-9)12-13-10(15-7-16-13)6-11(17-12)14(18)19/h2-5,7,11-12,17H,6H2,1H3,(H,15,16)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPSNQLRSLWTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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